molecular formula C19H30N2O B3816821 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

Cat. No. B3816821
M. Wt: 302.5 g/mol
InChI Key: OZJGYOPGXPQDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as CPMEP, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CPMEP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of the α2-adrenergic receptor. This receptor is involved in regulating the release of neurotransmitters such as norepinephrine and dopamine, which are important for cognitive function.
Biochemical and Physiological Effects
2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. In addition to its cognitive-enhancing properties, 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been found to increase dopamine release in the prefrontal cortex, which is involved in executive function. 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is its ease of synthesis, which makes it readily available for laboratory experiments. 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has also been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment for 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. Another area of interest is the effect of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol on other neurotransmitter systems, such as the glutamatergic system. Finally, more research is needed to fully understand the mechanism of action of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol and its potential therapeutic properties.

Scientific Research Applications

2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have potential therapeutic properties in various scientific research studies. One of the most notable applications of 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is its ability to enhance cognitive function. In a study conducted on rats, 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol was found to improve memory retention and learning ability. This suggests that 2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol may have potential as a treatment for cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[4-(cyclopropylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c22-14-10-19-16-20(15-18-8-9-18)12-13-21(19)11-4-7-17-5-2-1-3-6-17/h1-3,5-6,18-19,22H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJGYOPGXPQDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(C(C2)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclopropylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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